molecular formula C9H13N3O B13523361 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine

Cat. No.: B13523361
M. Wt: 179.22 g/mol
InChI Key: UPDKPJQHXZEPRR-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine is a chemical compound with the molecular formula C9H14N3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a pyrrolidine ring attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine typically involves the reaction of 2-methyl-3-hydroxypyrazine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to scalable production of this compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with reduced nitrogen functionalities.

Scientific Research Applications

2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyrazine moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(methylthio)pyrazine: A related compound with a sulfur-containing substituent.

    2-Methyl-3-(methoxypyrazine): Features a methoxy group instead of a pyrrolidine ring.

    2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to the presence of both a pyrrolidine ring and a pyrazine moiety, which confer distinct chemical and biological properties. The combination of these structural features allows for versatile interactions with various targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-3-yloxypyrazine

InChI

InChI=1S/C9H13N3O/c1-7-9(12-5-4-11-7)13-8-2-3-10-6-8/h4-5,8,10H,2-3,6H2,1H3

InChI Key

UPDKPJQHXZEPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1OC2CCNC2

Origin of Product

United States

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